molecular formula C30H31N3O3S B3013602 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-09-4

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Cat. No. B3013602
M. Wt: 513.66
InChI Key: BGKSFTUCTQNYJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific aldehydes with acetophenones. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione is achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . This suggests that the synthesis of the compound may also involve a similar reaction between an appropriate aldehyde and acetophenone derivative, possibly with additional steps to introduce the indole and pyrazole moieties.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as IR, 1H NMR, HRMS, elemental analysis, and single-crystal X-ray diffraction . These methods would likely be applicable in analyzing the molecular structure of the compound , providing detailed information about its geometry, functional groups, and overall molecular conformation.

Chemical Reactions Analysis

The papers describe the use of compounds with masked aldehyde functionality for the synthesis of various heterocycles . This indicates that the compound , with its complex structure including pyrazole and indole moieties, may also participate in cyclocondensation reactions or serve as a synthon for the construction of other heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystal structure analysis of a related compound reveals weak hydrogen bonds and π-π stacking interactions, which contribute to the stability and solid-state packing of the molecule . These interactions may also be relevant to the compound , affecting its solubility, melting point, and other physical properties.

Scientific Research Applications

Nonlinear Optical Properties

A study by Ö. Tamer et al. (2015) on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlights its nonlinear optical activity. This property is attributed to a small energy gap between the frontier molecular orbitals, making the molecule potentially useful in nonlinear optical applications (Tamer et al., 2015).

Antimicrobial Activity

Lv et al. (2010) synthesized 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives that act as potent FabH inhibitors with strong antibacterial activity. This implies potential antimicrobial applications for similar compounds (Lv et al., 2010).

Antioxidant Activity

Ummadi et al. (2017) investigated new classes of pyrazolyl indoles and thiazolyl pyrazolyl indoles for antioxidant activity. These compounds, related to the chemical structure , demonstrated significant radical scavenging activity (Ummadi et al., 2017).

Anti-tumor Agents

Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating thiophene moiety with demonstrated anti-tumor activities against hepatocellular carcinoma. This suggests potential anti-cancer applications for similar structures (Gomha et al., 2016).

Tyrosinase Inhibitors

Zhou et al. (2013) synthesized 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives as tyrosinase inhibitors. This indicates potential use in treatments involving pigmentation disorders (Zhou et al., 2013).

Opto-Electronic Applications

Ramkumar and Kannan (2015) reported the synthesis of novel heterocyclic compounds for opto-electronic applications, demonstrating the potential of similar compounds in this field (Ramkumar & Kannan, 2015).

properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3S/c1-4-17-32-19-29(25-7-5-6-8-27(25)32)37-20-30(34)33-28(22-11-15-24(36-3)16-12-22)18-26(31-33)21-9-13-23(35-2)14-10-21/h5-16,19,28H,4,17-18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKSFTUCTQNYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

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